2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
Description
Molecular Architecture
2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride (C₁₃H₁₉Cl₂NO, MW: 276.20 g/mol) consists of a piperidine ring substituted at the 2-position with a 2-(4-chlorophenoxy)ethyl group, forming a hydrochloride salt. Key structural features include:
- Piperidine ring : A six-membered saturated heterocycle with one nitrogen atom.
- Ethyl linker : Connects the piperidine nitrogen to the phenoxy group.
- 4-Chlorophenoxy moiety : A para-chloro-substituted aromatic ring linked via an oxygen atom.
The SMILES notation is ClC₁=CC=C(OCCC₂NCCCC₂)C=C₁.[H]Cl , highlighting the connectivity of substituents.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₉Cl₂NO |
| Molecular Weight | 276.20 g/mol |
| Hybridization | sp³ (piperidine N), sp² (aromatic C) |
| Chiral Centers | None (planar symmetry at piperidine C2) |
Isomerism and Conformational Analysis
- Structural Isomerism : Absent due to fixed substitution patterns.
- Conformational Flexibility : The piperidine ring adopts chair or boat conformations, while the ethyl linker allows rotation, creating multiple low-energy conformers.
- Salt Formation : The hydrochloride salt stabilizes the protonated piperidine nitrogen, reducing conformational variability.
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFUEIHBNWCJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Chlorophenol with Piperidine Derivatives
- Starting Materials: 4-Chlorophenol and 2-chloroethylpiperidine or similar alkylating agents.
- Reaction Conditions: Typically performed in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) with a base to deprotonate the phenol, facilitating nucleophilic attack.
- Catalysts: Phase transfer catalysts or basic catalysts such as potassium carbonate may be used to enhance reaction rates and yields.
- Temperature: Moderate heating (50–100 °C) is common to drive the substitution reaction.
- Outcome: Formation of the 2-[2-(4-chlorophenoxy)ethyl]piperidine intermediate.
Hydrochloride Salt Formation
- The free base intermediate is treated with hydrochloric acid, often in an organic solvent like 1,4-dioxane or ethereal solution, to precipitate the hydrochloride salt.
- This step improves compound stability and facilitates purification.
| Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Chlorophenol + 2-chloroethylpiperidine, K2CO3, DMF, 80 °C | Nucleophilic substitution | 70–85 | Base deprotonates phenol; SN2 reaction |
| 2 | Treatment with HCl in 1,4-dioxane | Salt formation | >90 | Precipitates hydrochloride salt |
While the above method is standard, some literature reports multistep syntheses involving protected piperidine intermediates or alternative linkers, especially in the context of related compounds with different substitutions on the phenoxy ring or piperidine nitrogen. These methods often involve:
- Protection/deprotection strategies (e.g., Boc protection of piperidine nitrogen).
- Mitsunobu reactions for ether formation.
- Use of lithium aluminum hydride for reduction steps.
- Amide coupling and subsequent reductions for analog synthesis.
However, these are more complex and generally applied for derivatives rather than the direct preparation of 2-[2-(4-chlorophenoxy)ethyl]piperidine hydrochloride.
- The reaction efficiency depends on the purity of starting materials and the base used.
- Phase transfer catalysts can improve yields by enhancing the nucleophilicity of phenolate ions.
- Controlling temperature and reaction time is critical to minimize side reactions such as elimination or over-alkylation.
- The hydrochloride salt form is preferred for its improved solubility and stability, which is important for handling and further applications.
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Solvent | DMF, THF, or DMSO | Polar aprotic solvents favor SN2 |
| Base | K2CO3, NaHCO3 | Deprotonates phenol, facilitates substitution |
| Temperature | 50–100 °C | Higher temp increases rate but may cause side reactions |
| Reaction Time | 6–24 hours | Longer time improves conversion |
| Acid for Salt Formation | HCl in dioxane or ether | Converts free base to stable salt |
| Yield | 70–90% | Dependent on reaction optimization |
The preparation of this compound is well-established through nucleophilic substitution of 4-chlorophenol with piperidine derivatives, followed by hydrochloride salt formation. Optimization of reaction conditions such as solvent, base, temperature, and catalyst use can significantly influence yield and purity. While more complex synthetic routes exist for related compounds, the direct method remains the most practical for this specific compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
The compound demonstrates potential in several pharmacological areas, including:
- Neuropharmacology : Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction could lead to antidepressant-like effects.
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies have shown that treatment with related piperidine compounds leads to increased levels of active caspases, confirming the activation of intrinsic apoptotic pathways.
Case Study: Anticancer Effects
| Study Reference | Cancer Type | Mechanism | Key Findings |
|---|---|---|---|
| Twiddy et al., 2004 | Breast Cancer | Mitochondrial Pathway | Induced apoptosis via cytochrome c release |
| Si et al., 2018 | Ovarian Cancer | Caspase Activation | Increased caspase-3 and -9 activity confirmed intrinsic apoptosis |
Synthetic Applications
2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride serves as a valuable intermediate in organic synthesis. It can undergo various chemical reactions to yield different bioactive molecules.
Synthetic Route Overview
- Starting Materials : Piperidine and 4-chloro-phenol derivatives.
- Reagents : Commonly used bases include potassium carbonate.
- Reaction Conditions : Typically heated under reflux for several hours.
- Purification Methods : Recrystallization or chromatography techniques are employed to isolate the desired product.
Material Science Applications
In material science, this compound is explored for its potential in creating novel polymers with unique properties. The incorporation of the piperidine moiety can enhance the thermal stability and conductivity of the resulting materials.
Polymerization Techniques
- The compound can be polymerized using free-radical polymerization methods.
- Careful control of parameters such as temperature and pressure is essential to achieve desired polymer characteristics.
While preliminary studies indicate promising applications for this compound, further research is necessary to fully elucidate its pharmacological profiles and mechanisms of action. Specifically:
- More extensive in vitro and in vivo studies are required to confirm its efficacy and safety.
- Investigations into its interactions with various receptors will help clarify its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other piperidine derivatives, differing primarily in the substituents on the phenoxyethyl group or piperidine ring. Key analogs include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2-[2-(4-Chlorophenoxy)ethyl]piperidine HCl | Not Provided | C₁₃H₁₇ClNO·HCl | 282.20 | 4-Chlorophenoxyethyl |
| Piperidine, 2-[2-(2,5-dimethylphenoxy)ethyl]-HCl | 1219982-32-7 | C₁₅H₂₃NO·HCl | 269.81 | 2,5-Dimethylphenoxyethyl |
| 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl | - | C₁₅H₂₀Cl₃NO·HCl | 358.70 | 2,4-Dichloro-3,5-dimethylphenoxyethyl |
| 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine HCl | 1220036-86-1 | C₁₃H₁₈Cl₂FNO | 294.19 | 2-Chloro-4-fluorophenoxyethyl |
| 4-[2-(3-Chlorophenyl)ethyl]piperidine HCl | - | C₁₃H₁₉Cl₂N | 260.20 | 3-Chlorophenylethyl |
Key Observations :
Biological Activity
2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 4-chlorophenoxyethyl group. Its chemical formula is C13H18ClN·HCl, and it exhibits unique properties that make it suitable for various biological applications.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for various neurological functions .
Key Mechanisms:
- Receptor Interaction: The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmission.
- Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin levels | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits bacterial growth |
Antidepressant Activity
In a study evaluating the antidepressant effects of various piperidine derivatives, this compound demonstrated significant activity in reducing depressive-like behaviors in animal models. The compound was found to increase serotonin levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies showed that it induced apoptosis in A-431 human epidermoid carcinoma cells with an IC50 value of approximately 700 nM. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .
Antimicrobial Effects
The antimicrobial activity of this compound was assessed against various bacterial strains. Results indicated that the compound effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. What are the recommended synthetic routes for 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chlorophenol with a piperidine derivative containing a leaving group (e.g., bromide or mesylate) in the presence of a base like K₂CO₃ in polar aprotic solvents (DMF, DMSO) at 60–80°C. Key parameters include:
- Solvent choice : Polar aprotic solvents enhance nucleophilicity .
- Reagent purity : Impurities in the piperidine precursor can reduce yield by 10–15% .
- Temperature control : Overheating (>100°C) may lead to decomposition of the chlorophenoxy moiety .
Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (90:10 to 50:50), retention time ~8–10 min .
- NMR : Key peaks include δ 3.5–4.0 ppm (piperidine CH₂ adjacent to oxygen) and δ 6.8–7.2 ppm (aromatic protons from chlorophenoxy) .
- Mass spectrometry : ESI-MS m/z 285.8 [M+H]⁺ (theoretical 285.1) .
Compare results with PubChem or NIST reference data to confirm structural assignments .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Stability tests indicate:
- Degradation pathways : Hydrolysis of the ether bond under acidic/alkaline conditions (pH <3 or >10) .
- Moisture sensitivity : Hygroscopic behavior increases decomposition rate by 2× at 40% relative humidity .
Monitor via periodic TLC or HPLC to detect degradation products (e.g., free 4-chlorophenol) .
Q. Which analytical techniques are most effective for quantifying impurities?
- Methodological Answer :
- GC-MS : Detect volatile byproducts (e.g., unreacted 4-chlorophenol) with a DB-5 column and He carrier gas .
- ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions) with detection limits <1 ppm .
- Karl Fischer titration : Measure water content (<0.5% w/w recommended) to prevent hydrolysis .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential release of HCl vapor .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer :
- DFT calculations : Model transition states to predict optimal leaving groups (e.g., mesylate vs. tosylate) for substitution reactions .
- Machine learning : Train models on existing piperidine synthesis data to recommend solvent/base combinations (e.g., DMF with Et₃N) .
- Reaction kinetics : Use Arrhenius plots to determine activation energy (Eₐ ~50 kJ/mol for ether bond formation) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm for piperidine protons) .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., D₂O exchange for labile protons) .
- X-ray crystallography : Resolve ambiguous NOEs by comparing experimental and simulated crystal structures .
Q. How does the chlorophenoxy substituent influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electron-withdrawing effects : The Cl group increases lipophilicity (logP +0.5) and enhances membrane permeability in cell-based assays .
- Conformational analysis : Molecular dynamics simulations show the chlorophenoxy group stabilizes a chair conformation in piperidine, affecting receptor binding .
- Comparative studies : Replace Cl with F or CH₃ to evaluate steric/electronic effects on IC₅₀ values .
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (60–100°C), stoichiometry (1:1 to 1:1.2), and solvent (DMF vs. THF) to identify optimal parameters .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation) by 30% compared to batch methods .
- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .
Q. How can researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to normalize IC₅₀ values across labs .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .
- Orthogonal assays : Confirm results with SPR (surface plasmon resonance) if initial data from fluorescence assays are inconsistent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
